{Boc}-Phe-Leu-Phe-Leu-Phe
CAS No.: 66556-73-8
Cat. No.: VC1964557
Molecular Formula: C44H59N5O8
Molecular Weight: 786.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66556-73-8 |
---|---|
Molecular Formula | C44H59N5O8 |
Molecular Weight | 786.0 g/mol |
IUPAC Name | (2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 |
Standard InChI Key | NGNZQSPFQJCBJQ-DWCHZDDLSA-N |
Isomeric SMILES | CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Boc-Phe-Leu-Phe-Leu-Phe, also referred to as Boc-FLFLF or Boc2, is a pentapeptide consisting of alternating phenylalanine (Phe) and leucine (Leu) residues with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The compound has a molecular formula of C44H59N5O8 and a molecular weight of 785.97 g/mol . The Boc group provides a urethane linkage instead of a peptide linkage, which is crucial for its antagonistic properties .
The detailed chemical and physical properties of Boc-FLFLF are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C44H59N5O8 |
Molecular Weight | 785.97 g/mol |
CAS Number | 73572-58-4 or 148182-34-7 |
Physical State | Powder |
Solubility | <0.1 mg/mL in water (insoluble); Soluble in DMSO, 1:1 CHCl3:methanol (50 mg/mL), DMF (25 mg/mL) |
Storage Recommendation | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |
IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
The structural configuration involves specific D and L amino acid stereochemistry, with D-phenylalanine at certain positions, which contributes significantly to its biological activity . The presence of multiple aromatic rings from the phenylalanine residues and the hydrophobic leucine side chains influence both its solubility profile and receptor binding characteristics.
Biological Activity and Mechanism of Action
Formyl Peptide Receptor Antagonism
Boc-FLFLF functions primarily as a formyl peptide receptor (FPR) antagonist. Unlike the related compound Boc-Met-Leu-Phe (Boc1) which selectively inhibits FPR1, Boc-FLFLF acts as a nonselective antagonist, inhibiting both FPR1 and FPR2/ALX receptors . This dual antagonism makes it a valuable tool in distinguishing between FPR-mediated responses in various physiological and pathological conditions.
The replacement of the N-formyl group with a t-butyloxycarbonyl group (Boc) converts what would otherwise be an agonist peptide into an antagonist . This molecular modification fundamentally alters how the peptide interacts with FPRs, blocking the binding sites for formylated peptides that typically activate these receptors.
Anti-inflammatory Effects
When administered in vivo, Boc-FLFLF demonstrates significant anti-inflammatory properties, particularly through its effects on neutrophil function. Treatment of mice with this compound results in approximately 40% reduction in neutrophil counts recovered in bronchoalveolar lavage fluid compared to infected mice receiving placebo . This suggests that Boc-FLFLF inhibits neutrophil chemotaxis and recruitment to sites of inflammation, which is consistent with its role as an FPR antagonist.
Research Applications
Neutrophil Research and Inflammatory Diseases
Boc-FLFLF has been extensively used to investigate the role of FPRs in neutrophil function and inflammatory diseases. By blocking FPR-mediated neutrophil activation, the compound has helped researchers delineate the specific contributions of these receptors to various inflammatory conditions.
In infection models, Boc-FLFLF administration significantly reduces neutrophil infiltration, demonstrating its potential therapeutic value in conditions characterized by excessive neutrophilic inflammation . Table 2 summarizes key findings from studies using Boc-FLFLF in neutrophil research:
Study Focus | Key Findings |
---|---|
Bronchoalveolar Inflammation | 40% reduction in neutrophil counts in bronchoalveolar lavage fluid of infected mice compared to placebo |
Pain Modulation | Increases pain effects and inhibits antinociceptive activity of annexin |
Formyl Peptide-Induced Leukotriene Release | Inhibits the release of peptide leukotrienes induced by formyl-Met-Leu-Phe (fMLP) |
Ischemia-Reperfusion Injury | Abolishes the beneficial effect of Ac2-26 (an Annexin A1 peptide) in ischemia-reperfusion-induced acute lung injury |
Imaging Applications in Infectious Diseases
A particularly innovative application of Boc-FLFLF derivatives has been in the development of imaging agents for inflammatory conditions. Researchers have developed 64Cu-labeled FLFLF for positron emission tomography (PET) imaging of inflammation, particularly in infectious diseases .
In tuberculosis research, 64Cu-FLFLF has been used to visualize and quantify inflammation in lung granulomas. While granulomas retained more 64Cu-FLFLF than normal lung tissue, the retention was significantly lower than with 18F-FDG, suggesting different cellular targets and mechanisms of uptake . These findings indicate that FPR1-targeted probes like 64Cu-FLFLF may be particularly suited for monitoring highly neutrophilic lung infections, providing valuable information about the dynamics of neutrophil recruitment and activation during disease progression.
The relative retention of 64Cu-FLFLF in different tissues from one study is presented in Table 3:
Tissue Type | Relative 64Cu-FLFLF Retention |
---|---|
Normal Lung | Low |
Lung Granulomas | Moderate |
Normal Lymph Nodes | High |
Granulomatous Lymph Nodes | High |
Neutrophil-Rich Lymph Nodes | Very High |
Normal Liver | Moderate-High |
Liver Granulomas | Moderate |
Angiogenesis and Cancer Research
The discovery that Boc-FLFLF inhibits VEGF-A-induced angiogenesis independently of its FPR antagonism has opened new research avenues in cancer biology and vascular medicine . This finding suggests that Boc-FLFLF or its derivatives could serve as lead compounds for developing novel multi-target angiogenesis inhibitors.
This dual functionality - inhibiting both FPR-mediated inflammation and VEGF-induced angiogenesis - makes Boc-FLFLF a particularly interesting compound for conditions where both processes contribute to pathology, such as certain inflammatory cancers.
Synthesis and Development
The synthesis of Boc-FLFLF and related peptides typically follows standard solid-phase or solution-phase peptide synthesis methods. Traditional approaches involve sequential addition of Boc-protected amino acids, although more innovative methods have been developed to improve yield and purity.
One notable advancement has been the development of "in-water" solution-phase peptide synthesis using water-dispersible nanoparticle Boc-amino acids . This approach aligns with the growing focus on environmentally friendly synthetic methods that reduce organic solvent use.
Research has also focused on optimizing the structure of Boc-FLFLF to enhance its potency and selectivity. Substitution with unnatural amino acids has yielded derivatives with improved antagonistic activity, in some cases achieving improvements of two orders of magnitude in potency . These structure-activity relationship studies provide valuable insights for designing new FPR antagonists with enhanced pharmaceutical properties.
Structural Variants and Analogs
Several structural variants of Boc-FLFLF have been developed to optimize specific properties or activities. One significant modification involves the stereochemistry of the constituent amino acids. For example, Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH (Boc-FlFlF) incorporates D-leucine residues at strategic positions, which can significantly alter the peptide's conformation and receptor interactions .
The use of unnatural amino acids represents another approach to enhancing the properties of Boc-FLFLF. These modifications can improve metabolic stability, receptor selectivity, and potency. In one study, such substitutions resulted in FPR antagonists with potency improvements of approximately two orders of magnitude compared to the parent compound .
Table 4 compares the parent Boc-FLFLF with several structural variants:
Compound | Key Structural Differences | Notable Characteristics |
---|---|---|
Boc-FLFLF | Parent compound (L-amino acids) | Nonselective FPR1/FPR2 antagonist |
Boc-FlFlF | D-leucine at positions 2 and 4 | Improved antagonist potency |
Boc-MLF (Boc1) | Shorter peptide with Met instead of Phe | Selective FPR1 antagonist; lacks anti-angiogenic activity |
64Cu-FLFLF | Radiolabeled derivative | Useful for PET imaging of inflammation |
Boc-PLPLP | Alternative nomenclature | Same as Boc-FLFLF |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume